1-Methyl-3-(pentafluoroethyl)benzene
Overview
Description
1-Methyl-3-(pentafluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a methyl group and a pentafluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(pentafluoroethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of benzene with pentafluoroethyl iodide in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pentafluoroethyl group to a less fluorinated alkyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoroethyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Less fluorinated alkyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-3-(pentafluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in bioimaging and as a probe in biochemical assays due to its unique fluorinated structure.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(pentafluoroethyl)benzene in various reactions involves the interaction of its functional groups with specific molecular targets. For example, in electrophilic aromatic substitution reactions, the electron-donating methyl group and the electron-withdrawing pentafluoroethyl group influence the reactivity and selectivity of the benzene ring. The compound’s unique structure allows it to participate in a range of chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 1-Methyl-4-(pentafluoroethyl)benzene
- 1-Methyl-2-(pentafluoroethyl)benzene
- 1-Ethyl-3-(pentafluoroethyl)benzene
Comparison: 1-Methyl-3-(pentafluoroethyl)benzene is unique due to the specific positioning of the methyl and pentafluoroethyl groups on the benzene ring. This positioning affects its chemical reactivity and physical properties compared to its isomers and other similar compounds. For instance, the meta-substitution pattern in this compound can lead to different electronic effects and steric interactions, influencing its behavior in chemical reactions and its applications in various fields .
Properties
IUPAC Name |
1-methyl-3-(1,1,2,2,2-pentafluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-6-3-2-4-7(5-6)8(10,11)9(12,13)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLASYITSPQYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568801 | |
Record name | 1-Methyl-3-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133512-63-7 | |
Record name | 1-Methyl-3-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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